molecular formula C23H18N2O4 B2381549 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 946242-45-1

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2381549
CAS No.: 946242-45-1
M. Wt: 386.407
InChI Key: XQEOUTJRVIRQEH-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and carboxamide groups. The presence of these functional groups imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-29-17-13-11-15(12-14-17)24-22(27)20-21(26)18-9-5-6-10-19(18)25(23(20)28)16-7-3-2-4-8-16/h2-14,26H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOUTJRVIRQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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